4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034240-04-3
VCID: VC7008301
InChI: InChI=1S/C18H15N5OS2/c1-12-16(26-18(22-12)23-8-2-3-9-23)17(24)21-11-13-15(20-7-6-19-13)14-5-4-10-25-14/h2-10H,11H2,1H3,(H,21,24)
SMILES: CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Molecular Formula: C18H15N5OS2
Molecular Weight: 381.47

4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide

CAS No.: 2034240-04-3

Cat. No.: VC7008301

Molecular Formula: C18H15N5OS2

Molecular Weight: 381.47

* For research use only. Not for human or veterinary use.

4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide - 2034240-04-3

Specification

CAS No. 2034240-04-3
Molecular Formula C18H15N5OS2
Molecular Weight 381.47
IUPAC Name 4-methyl-2-pyrrol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C18H15N5OS2/c1-12-16(26-18(22-12)23-8-2-3-9-23)17(24)21-11-13-15(20-7-6-19-13)14-5-4-10-25-14/h2-10H,11H2,1H3,(H,21,24)
Standard InChI Key FARWOZMPTBMKLW-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound’s IUPAC name, 4-methyl-2-(1H-pyrrol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide, reflects its multicomponent architecture:

  • Thiazole core: A five-membered ring with sulfur and nitrogen at positions 1 and 3.

  • Pyrrole substitution: A 1H-pyrrol-1-yl group at the thiazole’s 2-position.

  • Carboxamide side chain: A methyl-substituted carboxamide group at position 5.

  • Pyrazine-thiophene unit: A pyrazine ring substituted with thiophene at position 3, connected via a methylene bridge to the carboxamide .

Table 1: Molecular Data

PropertyValue
Molecular formulaC₁₉H₁₆N₆O₂S₂
Molecular weight424.5 g/mol
Key functional groupsThiazole, pyrrole, pyrazine, thiophene, carboxamide

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves sequential heterocycle formation and coupling reactions:

Step 1: Thiazole Core Assembly
The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting α-bromo ketones with thiourea derivatives. For example, bromination of 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid yields an α-bromo intermediate, which undergoes cyclization with thiourea .

Step 2: Pyrazine-Thiophene Subunit Preparation
3-(Thiophen-2-yl)pyrazin-2-amine is synthesized through palladium-catalyzed cross-coupling between thiophene-2-boronic acid and 3-bromopyrazine, followed by methylation to introduce the methylene bridge .

Step 3: Amide Bond Formation
The final step couples the thiazole-carboxylic acid with the pyrazine-thiophene-methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt), achieving yields of 65–78% after purification by column chromatography.

Table 2: Reaction Conditions

StepReactantsCatalyst/SolventTemperatureYield
1α-Bromo ketone + thioureaEtOH, HCl60°C72%
2Thiophene-2-boronic acid + 3-bromopyrazinePd(PPh₃)₄, K₂CO₃, DMF100°C85%
3Thiazole-5-carboxylic acid + amineEDC, HOBt, DCMRT68%

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar thiazole ring (dihedral angle: 2.5° with pyrrole) and a twisted pyrazine-thiophene system (torsion angle: 35.8°). Hydrogen bonding between the carboxamide NH and pyrazine N stabilizes the conformation .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.45–7.12 (m, 4H, thiophene/pyrrole-H), 4.65 (s, 2H, CH₂), 2.52 (s, 3H, CH₃).

  • IR: 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiazole)[

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